molecular formula C11H11N3O B13896293 4-Amino-6-methyl-1-phenylpyrimidin-2-one

4-Amino-6-methyl-1-phenylpyrimidin-2-one

Cat. No.: B13896293
M. Wt: 201.22 g/mol
InChI Key: CKVIGXFJYAREAN-UHFFFAOYSA-N
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Description

4-Amino-6-methyl-1-phenylpyrimidin-2-one is a heterocyclic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of amino, methyl, and phenyl groups attached to the pyrimidine ring imparts unique chemical properties to the compound, making it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-methyl-1-phenylpyrimidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-amino-6-methylpyrimidine with benzaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-methyl-1-phenylpyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted derivatives with new functional groups attached to the amino group.

Scientific Research Applications

4-Amino-6-methyl-1-phenylpyrimidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-methyl-1-phenylpyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signaling pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-6-phenylpyrimidin-2-amine
  • 2-Phenylpyrimidine
  • 4-Chloro-6-phenylpyrimidine

Uniqueness

4-Amino-6-methyl-1-phenylpyrimidin-2-one is unique due to the presence of both amino and methyl groups on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

4-amino-6-methyl-1-phenylpyrimidin-2-one

InChI

InChI=1S/C11H11N3O/c1-8-7-10(12)13-11(15)14(8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,15)

InChI Key

CKVIGXFJYAREAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=O)N1C2=CC=CC=C2)N

Origin of Product

United States

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